Isobutyl 2,4-dichlorophenoxyacetate
Overview
Description
Isobutyl 2,4-dichlorophenoxyacetate is a chemical compound with the molecular formula C12H14Cl2O3This compound is known for its effectiveness in controlling broadleaf weeds and is used in various agricultural and non-agricultural applications .
Mechanism of Action
Target of Action
Isobutyl 2,4-dichlorophenoxyacetate, also known as 2,4-D-isobutyl, is a member of the family of 2,4-dichlorophenoxyacetic acid compounds . It primarily targets broad-leaved weeds . The compound acts on these plants by disrupting their normal growth processes .
Mode of Action
The compound is a selective systemic herbicide . It is absorbed through the roots of the target plants and interferes with the plant’s hormone balance . This interference increases the biosynthesis and production of ethylene, a plant hormone . The increased ethylene production causes uncontrolled cell division, damaging the plant’s vascular tissue .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ethylene biosynthesis pathway . The compound’s action leads to an overproduction of ethylene, which in turn triggers uncontrolled cell division . This uncontrolled growth disrupts the plant’s normal development and eventually leads to the plant’s death .
Pharmacokinetics
As a systemic herbicide, it is known to be absorbed through the roots and distributed throughout the plant
Result of Action
The result of this compound’s action is the death of the target plants . The compound’s interference with the plants’ normal growth processes leads to uncontrolled cell division, which disrupts the plants’ vascular tissue and eventually causes the plants to die .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s effectiveness can be reduced in dry soil conditions, as this can limit its absorption through the roots . Additionally, the compound’s stability may be affected by factors such as temperature and pH . .
Biochemical Analysis
Biochemical Properties
Isobutyl 2,4-dichlorophenoxyacetate plays a significant role in biochemical reactions. It is degraded by bacteria, such as Pseudomonas species and Pseudomonas aeruginosa, which exhibit substantial growth in mineral salt medium supplemented with 0.1–0.5% of 2,4-D as a sole source of carbon and energy . The tfdA gene encodes α-ketoglutarate-dependent dioxygenase, which catalyzes the first step of the 2,4-D degradation pathway .
Cellular Effects
The effects of this compound on cells and cellular processes are largely due to its interactions with enzymes involved in the degradation pathway. It influences cell function by interacting with these enzymes, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, the tfdA gene-encoded α-ketoglutarate-dependent dioxygenase catalyzes the first step of the 2,4-D degradation pathway .
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes such as α-ketoglutarate-dependent dioxygenase
Preparation Methods
Synthetic Routes and Reaction Conditions
Isobutyl 2,4-dichlorophenoxyacetate can be synthesized through the esterification of 2,4-dichlorophenoxyacetic acid with isobutanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and efficient separation techniques, such as distillation, ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
Isobutyl 2,4-dichlorophenoxyacetate undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products Formed
Hydrolysis: 2,4-dichlorophenoxyacetic acid and isobutanol.
Oxidation: Various oxidation products depending on the specific conditions.
Substitution: Substituted phenoxyacetic acid derivatives.
Scientific Research Applications
Isobutyl 2,4-dichlorophenoxyacetate has several scientific research applications, including:
Agricultural Research: Used to study the effects of herbicides on plant growth and development.
Environmental Science: Investigated for its role in environmental contamination and biodegradation by microorganisms.
Chemistry: Utilized in studies involving esterification reactions and the synthesis of related compounds.
Biology and Medicine: Explored for its potential effects on non-target organisms and its mechanism of action at the molecular level.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): The parent compound of isobutyl 2,4-dichlorophenoxyacetate, widely used as a herbicide.
Methyl 2,4-dichlorophenoxyacetate: Another ester derivative of 2,4-D, used for similar applications.
Ethyl 2,4-dichlorophenoxyacetate: Similar in structure and function to this compound.
Uniqueness
This compound is unique due to its specific ester group, which can influence its physical properties, such as solubility and volatility, as well as its biological activity. The isobutyl ester may offer different advantages in terms of application and effectiveness compared to other ester derivatives .
Properties
IUPAC Name |
2-methylpropyl 2-(2,4-dichlorophenoxy)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2O3/c1-8(2)6-17-12(15)7-16-11-4-3-9(13)5-10(11)14/h3-5,8H,6-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSGZZSRFJXXBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)COC1=C(C=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041347 | |
Record name | 2,4-D-isobutyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6041347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1713-15-1 | |
Record name | 2,4-D Isobutyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1713-15-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-D-isobutyl [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001713151 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-D isobutyl ester | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409768 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-D-isobutyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6041347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isobutyl 2,4-dichlorophenoxyacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.447 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-D-ISOBUTYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R10W5VXM7E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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